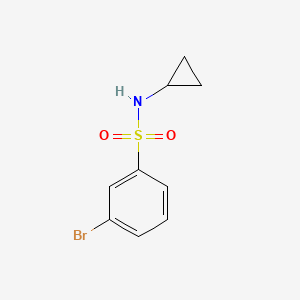

3-bromo-N-cyclopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTJMJZYULYDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429168 | |

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876694-43-8 | |

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-N-cyclopropylbenzenesulfonamide (CAS 876694-43-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: Unpacking a Key Building Block in Modern Medicinal Chemistry

3-bromo-N-cyclopropylbenzenesulfonamide is a synthetic organic compound that has emerged as a molecule of significant interest within the landscape of drug discovery and development. As a functionalized benzenesulfonamide, it belongs to a class of compounds renowned for a wide array of biological activities.[1][2] The strategic placement of a bromine atom and an N-cyclopropyl group on the benzenesulfonamide core imparts unique physicochemical properties and versatile chemical reactivity, making it a valuable intermediate and a scaffold for library synthesis. This guide provides a comprehensive technical overview of its synthesis, properties, and its potential applications, particularly in the context of developing novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a solid at room temperature and possesses a molecular structure that is primed for further chemical elaboration.[3][4]

| Property | Value | Source |

| CAS Number | 876694-43-8 | [3][4] |

| Molecular Formula | C₉H₁₀BrNO₂S | [3][4] |

| Molecular Weight | 276.15 g/mol | [3] |

| Purity | Typically ≥98% | [4] |

| SMILES | O=S(C1=CC=CC(Br)=C1)(NC2CC2)=O | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

The presence of the bromine atom on the benzene ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1] This allows for the introduction of diverse molecular fragments to explore the chemical space around the core scaffold. Furthermore, the cyclopropyl group is a well-regarded feature in medicinal chemistry, known for its ability to improve metabolic stability, enhance potency, and modulate the conformational rigidity of a molecule.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a robust two-step process, predicated on well-established and reliable organic chemistry transformations. The causality behind this synthetic route lies in the sequential formation of a reactive sulfonyl chloride intermediate, followed by its amidation with the desired cyclopropylamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Validated Approach

The following protocol is a representative synthesis based on established methodologies for the preparation of sulfonyl chlorides and their subsequent reaction with amines.[5][6]

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride (Precursor)

-

Diazotization: To a stirred solution of 3-bromoaniline in a suitable acidic medium (e.g., concentrated HCl and acetic acid), a solution of sodium nitrite in water is added dropwise at a temperature maintained between -5 to 0 °C. The reaction progress is monitored until the consumption of the starting aniline.

-

Sulfonylation: The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid, with a copper(II) chloride catalyst. This reaction, often referred to as the Sandmeyer-type reaction, generates the desired 3-bromobenzenesulfonyl chloride.

-

Work-up and Purification: The reaction mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent like dichloromethane or diethyl ether. The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude sulfonyl chloride can be purified by vacuum distillation or chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: To this solution, add cyclopropylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Potential Biological Activity and Applications in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][7] A particularly compelling area of research for this class of compounds is the modulation of voltage-gated sodium channels (Nav).[2]

Targeting the Nav1.7 Channel for Pain Therapeutics

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral nociceptive neurons and is a genetically validated target for the treatment of pain.[2][7][8] Gain-of-function mutations in the gene encoding Nav1.7 lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This makes selective inhibitors of Nav1.7 highly sought-after as potential non-opioid analgesics.[7][8]

Numerous studies have identified benzenesulfonamide-based compounds as potent and selective inhibitors of Nav1.7.[2][9] While direct biological data for this compound is not extensively published, its structural features strongly suggest it as a candidate for investigation within this therapeutic area.

Caption: Proposed mechanism of action in pain signal modulation.

Role as a Versatile Chemical Intermediate

Beyond its potential intrinsic biological activity, this compound serves as a critical building block in synthetic and medicinal chemistry.[1] The bromo-substituent provides a site for diversification, enabling chemists to synthesize libraries of related compounds for structure-activity relationship (SAR) studies. This is a cornerstone of the iterative process of drug optimization, where analogues are systematically prepared and tested to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a molecule embedded with significant potential for advancing drug discovery. Its straightforward and scalable synthesis, coupled with the strategic placement of reactive and modulatory functional groups, makes it an attractive starting point for research programs. The strong precedent for benzenesulfonamides as inhibitors of the Nav1.7 sodium channel positions this compound, and its derivatives, as promising candidates for the development of next-generation analgesics. As research continues to unravel the complexities of pain signaling and other disease pathways, the utility of versatile and well-characterized building blocks like this compound will undoubtedly continue to grow.

References

- Li, J., et al. (2006). An Efficient Synthesis of Cyclopropanesulfonamide and Cyclopropanesulfonic Acid. Synlett, 2006(5), 725-728.

- Kim, B. T., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 53(24), 3044-3047.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.

- Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 229-231.

- McCormack, K., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. ACS Medicinal Chemistry Letters, 8(3), 324-329.

- Cai, S., et al. (2021). Small molecule targeting NaV1.

- Yang, L., et al. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain.

- Google Patents. (n.d.). WO2025008772A2 - Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof.

- Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2843-2856.

- Grace, L. L., et al. (2014). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.

- Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

Sources

- 1. Buy 3-bromo-N-cycloheptylbenzenesulfonamide (EVT-1256097) [evitachem.com]

- 2. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 876694-43-8|this compound|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-bromo-N-cyclopropylbenzenesulfonamide molecular weight

An In-Depth Technical Guide to 3-Bromo-N-cyclopropylbenzenesulfonamide: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic sulfonamide compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by three key functional components: a benzene ring substituted with a bromine atom at the meta-position, a sulfonamide linkage (-SO₂NH-), and an N-alkyl substituent in the form of a strained cyclopropyl ring. This unique combination of features makes it a highly valuable and versatile building block in the design and synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, including diuretics, antidiabetic agents, and, most notably, antibacterial agents where it acts as a competitive inhibitor of dihydropteroate synthase.[1] The bromine atom serves as a convenient synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.[2] The N-cyclopropyl group can enhance metabolic stability and influence the conformational rigidity of the molecule, which is often beneficial for optimizing binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Safety Data

A precise understanding of a compound's properties is fundamental to its application in a laboratory setting. The key identifiers and physicochemical data for this compound are summarized below.

Key Properties

| Property | Value | Reference |

| Molecular Weight | 276.15 g/mol | [3] |

| Molecular Formula | C₉H₁₀BrNO₂S | [3] |

| CAS Number | 876694-43-8 | [3] |

| Appearance | Typically a crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature.[3] |

GHS Safety and Hazard Information

Proper handling is crucial. The compound is associated with the following GHS hazard statements.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from BLD Pharm[3].

Synthesis and Mechanistic Considerations

The synthesis of this compound is a standard procedure in synthetic organic chemistry, typically achieved via the nucleophilic attack of an amine on a sulfonyl chloride.

Synthetic Pathway Overview

The most direct and common route involves the reaction between 3-bromobenzenesulfonyl chloride and cyclopropylamine. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and scale.

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the reactive sulfonyl chloride starting material.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side products.

-

-

Addition of Reagents: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

-

Causality: A slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is essential to quench the HCl formed, preventing protonation of the cyclopropylamine which would render it non-nucleophilic.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a "building block" or "scaffold." It provides a robust platform from which more elaborate and biologically active molecules can be constructed.

Leveraging the Bromine Handle for Molecular Elaboration

The bromine atom at the 3-position is the key to the molecule's versatility. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse chemical functionalities.[2]

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can generate bi-aryl structures, a common motif in pharmaceuticals.[1][4]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines.

-

Sonogashira Coupling: The introduction of alkyne groups can be achieved, providing a linear linker for further modifications or for probing interactions within a protein's active site.

Role as a Fragment in Drug Discovery

With a molecular weight of 276.15 g/mol , this compound fits within the "Rule of Three" criteria for fragment-based drug discovery (FBDD). In an FBDD campaign, low-molecular-weight fragments are screened for weak but efficient binding to a biological target. Hits are then optimized and grown into more potent, drug-like leads. The workflow below illustrates this process.

Sources

- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-bromo-N-cycloheptylbenzenesulfonamide (EVT-1256097) [evitachem.com]

- 3. 876694-43-8|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

3-bromo-N-cyclopropylbenzenesulfonamide synthesis pathway.

An In-depth Technical Guide on the Synthesis of 3-bromo-N-cyclopropylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a valuable building block in medicinal chemistry and drug development.[1][2] The described methodology is structured for reproducibility and scalability, focusing on a two-stage process: the initial preparation of the key intermediate, 3-bromobenzenesulfonyl chloride, followed by its subsequent reaction with cyclopropylamine to yield the target sulfonamide. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for researchers and synthetic chemists.

Introduction: Significance and Synthetic Strategy

This compound (CAS No. 876694-43-8) is an organic compound featuring a brominated benzene ring linked to a cyclopropylamine moiety via a sulfonamide bridge.[2] The presence of the bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1] The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks the sulfur-nitrogen bond of the sulfonamide. This approach identifies two primary synthons: an electrophilic 3-bromobenzenesulfonyl moiety and a nucleophilic cyclopropylamine equivalent. This leads to a practical forward synthesis strategy centered on the preparation of 3-bromobenzenesulfonyl chloride as the key electrophilic intermediate, which is then coupled with commercially available cyclopropylamine.

Synthesis Pathway Overview

The selected pathway is a reliable two-step sequence designed for efficiency and high purity of the final product.

-

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride. This step involves the conversion of a suitable 3-bromo-substituted aniline into the corresponding sulfonyl chloride. A common and effective method is a Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[3][4]

-

Step 2: Sulfonamide Formation. The purified 3-bromobenzenesulfonyl chloride is then reacted with cyclopropylamine in the presence of a base to form the desired this compound.

Caption: High-level overview of the two-step synthesis pathway.

Stage 1: Preparation of 3-Bromobenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is a critical first stage. While various methods exist for preparing benzenesulfonyl chlorides, the diazotization of an aniline followed by a Sandmeyer-type reaction is a well-established and scalable route.[5]

Principle and Mechanism

The process begins with the diazotization of 3-bromoaniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (typically -5 to 0 °C). This reaction forms an unstable 3-bromobenzenediazonium salt. The temperature control is paramount to prevent premature decomposition of this salt. The subsequent reaction involves the introduction of the diazonium salt solution to a mixture containing sulfur dioxide and a copper(I) chloride catalyst. This results in the displacement of the diazonium group by a chlorosulfonyl (-SO₂Cl) group, releasing nitrogen gas.

Experimental Protocol: Synthesis of 3-Bromobenzenesulfonyl Chloride

-

Reagents and Equipment:

-

3-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction flask with overhead stirrer, dropping funnel, and thermometer

-

Ice-salt bath

-

-

Step-by-Step Procedure:

-

Diazotization: In a reaction flask, suspend 3-bromoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not rise above 0 °C. Stir vigorously for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sulfonyl Chlorination: In a separate, larger flask, prepare a solution by bubbling sulfur dioxide gas through an appropriate solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.[3][4]

-

Workup and Purification: Quench the reaction by pouring it into ice-water. Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-bromobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation.[6]

-

Safety and Handling Considerations

-

Diazonium Salts: Are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures.

-

3-Bromobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[6][7] It causes severe skin burns and eye damage.[7] Handle under a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store under an inert atmosphere (e.g., argon or nitrogen).[6]

Stage 2: Synthesis of this compound

This final stage involves the formation of the sulfonamide bond through a nucleophilic substitution reaction.

Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of cyclopropylamine on the highly electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The chloride ion is displaced as a leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base (e.g., triethylamine or pyridine) is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.

Experimental Protocol: Sulfonamide Formation

Caption: Detailed experimental workflow for the final sulfonamide formation step.

-

Reagents and Equipment:

-

3-Bromobenzenesulfonyl Chloride (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Triethylamine or Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Magnetic stirrer, dropping funnel, round-bottom flask

-

-

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Add cyclopropylamine (1.1 eq), either neat or dissolved in a small amount of DCM, dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a solid.

-

Data Summary and Characterization

The following table summarizes key properties of the materials involved in this synthesis.

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0[7] | C₆H₄BrClO₂S | 255.52[7] | 75-85% | >96% |

| This compound | 876694-43-8[2] | C₉H₁₀BrNO₂S | 276.15[2] | 80-95% | >98%[8] |

Characterization of Final Product (this compound):

-

Appearance: Typically an off-white to white solid.

-

Storage: Keep in a dark place, sealed in a dry environment at room temperature.[2]

-

Analytical Data: The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This guide outlines a validated and logical two-step synthesis for this compound. The pathway relies on well-understood chemical transformations, beginning with the robust formation of 3-bromobenzenesulfonyl chloride via a Sandmeyer-type reaction, followed by a straightforward sulfonamide bond formation with cyclopropylamine. The detailed protocols and discussion of the underlying chemical principles provide researchers and drug development professionals with a solid foundation for the reliable production of this important chemical intermediate.

References

-

Barber, D. M., & Carlier, P. R. (2012). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 77(20), 9394-9400. Retrieved from [Link]

- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Org. Syn. Coll. Vol. 1, 84. Retrieved from [Link]

-

PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-N-cyclopentyl-N-prop-2-enylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropyl 4-bromo-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-3-chloroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(5), 2120–2123. Retrieved from [Link]

Sources

- 1. Buy 3-bromo-N-cycloheptylbenzenesulfonamide (EVT-1256097) [evitachem.com]

- 2. 876694-43-8|this compound|BLD Pharm [bldpharm.com]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]

- 7. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-cyclopropylbenzenesulfonamide Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyclopropylbenzenesulfonamide scaffold is an emerging pharmacophore with significant potential in drug discovery. While direct, comprehensive studies on the mechanism of action for this specific class of compounds are still maturing, a compelling body of evidence, primarily from structurally analogous N-cyclopropylbenzamide derivatives, points towards the inhibition of key cellular kinases as a primary mode of action. This guide synthesizes the current understanding, positing that N-cyclopropylbenzenesulfonamide derivatives likely exert their biological effects through the modulation of critical signaling pathways regulated by p38 mitogen-activated protein kinase (MAPK) and Aurora kinases.

This document provides a detailed exploration of these putative mechanisms, offering a robust theoretical framework and practical experimental protocols for researchers investigating N-cyclopropylbenzenesulfonamide derivatives. By explaining the causal relationships behind experimental choices and providing self-validating protocols, this guide aims to empower scientists to rigorously test these hypotheses and elucidate the precise molecular targets of their compounds.

I. The Putative Molecular Targets: p38 MAPK and Aurora Kinases

Based on structure-activity relationship (SAR) studies of closely related compounds, two primary kinase families emerge as the most probable targets for N-cyclopropylbenzenesulfonamide derivatives: the p38 MAP kinases and the Aurora kinases. Both play pivotal roles in cell signaling, particularly in pathways related to inflammation and cell cycle control, making them attractive targets for therapeutic intervention in oncology and inflammatory diseases.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress[1]. Dysregulation of this pathway is implicated in a range of diseases, from chronic inflammatory conditions to cancer[1]. The discovery of N-cyclopropylbenzamide-based compounds as potent p38 MAPK inhibitors, including a clinical candidate, provides a strong rationale for investigating this target for N-cyclopropylbenzenesulfonamide derivatives[2][3].

The canonical p38 MAPK signaling cascade is initiated by upstream kinases that phosphorylate and activate p38. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular response.

Aurora Kinase Pathway

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis[4]. Their overexpression is a common feature in many cancers, making them a well-validated target for oncology drug discovery[5]. While the link to N-cyclopropylbenzenesulfonamide derivatives is less direct than for p38 MAPK, the broader class of benzenesulfonamides has been explored as Aurora kinase inhibitors[6][7].

Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

II. Quantitative Data on Related Inhibitors

The following table summarizes the inhibitory activities of N-cyclopropylbenzamide derivatives against p38 MAPK, providing a benchmark for the expected potency of N-cyclopropylbenzenesulfonamide analogues.

| Compound ID | Target | IC50 (µM) | Cell-based Activity | Reference |

| 10g | p38α MAPK | 0.027 | Significant anti-inflammatory activity in THP-1 cells | [3][8] |

| AZD6703 | p38α MAPK | Potent inhibitor | Clinical candidate for inflammatory diseases | [2] |

III. Experimental Protocols for Mechanism Elucidation

To empirically determine the mechanism of action of N-cyclopropylbenzenesulfonamide derivatives, a tiered approach of in vitro and cell-based assays is recommended.

Workflow for Kinase Inhibition Screening

In Vitro Kinase Assay: ADP-Glo™

Rationale: The ADP-Glo™ kinase assay is a luminescent-based method that quantifies the amount of ADP produced during a kinase reaction. It is a robust and high-throughput compatible assay for determining the IC50 values of inhibitors against purified kinases.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9].

-

Dilute the purified p38 MAPK or Aurora kinase to the desired concentration in the kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., ATF-2 for p38 MAPK, or a synthetic peptide for Aurora kinases) and ATP in the kinase buffer[10][11].

-

Prepare serial dilutions of the N-cyclopropylbenzenesulfonamide test compound in the kinase buffer with a final DMSO concentration not exceeding 1%.

-

-

Assay Execution (384-well plate format):

-

Add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of the diluted kinase to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well[12].

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Western Blot for Phospho-Substrates

Rationale: This assay validates the in vitro findings in a cellular context by measuring the phosphorylation of a direct downstream substrate of the target kinase. A reduction in the phosphorylated substrate in the presence of the inhibitor confirms target engagement.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa or A549 for Aurora kinases, THP-1 or Jurkat for p38 MAPK) to 70-80% confluency.

-

Treat the cells with various concentrations of the N-cyclopropylbenzenesulfonamide derivative for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

For p38 MAPK, it may be necessary to stimulate the cells with an activator like anisomycin or UV radiation to induce p38 phosphorylation[13].

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182) or anti-phospho-Histone H3 (Ser10) for Aurora B) overnight at 4°C[13].

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

-

Phenotypic Assay: Immunofluorescence for Mitotic Arrest

Rationale: Inhibition of Aurora kinases leads to distinct mitotic defects. Immunofluorescence microscopy can visualize these phenotypes, providing functional evidence of Aurora kinase inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) on glass coverslips and allow them to adhere.

-

Treat the cells with the test compound for a duration that allows for cell cycle progression (e.g., 24-48 hours).

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) and a nuclear counterstain (e.g., DAPI).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells with mitotic defects (e.g., monopolar spindles, polyploidy) compared to the vehicle control.

-

IV. Conclusion

While the definitive mechanism of action for N-cyclopropylbenzenesulfonamide derivatives is an active area of investigation, the existing evidence from structurally related compounds strongly suggests that they function as inhibitors of p38 MAPK and/or Aurora kinases. This guide provides a comprehensive framework for researchers to explore this hypothesis, from understanding the underlying signaling pathways to implementing robust experimental protocols. By systematically applying these methods, the scientific community can elucidate the precise molecular targets of this promising class of compounds and accelerate their development as potential therapeutics.

V. References

-

Heo, J., Shin, H. B., Lee, J. W., Kim, T., Inn, K. S., & Kim, N. J. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 25(17), 3694–3698. [Link]

-

Girdler, F., Sessa, F., & Patercoli, S. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4, 29. [Link]

-

Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. [Link]

-

Barber, C. G., O'Keefe, S. J., & Davies, R. J. (2011). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & medicinal chemistry letters, 21(17), 5049–5053. [Link]

-

Heo, J., Shin, H. B., Lee, J. W., Kim, T., Inn, K. S., & Kim, N. J. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 25(17), 3694–3698. [Link]

-

Cheetham, G. M., Charlton, P. A., Golec, J. M., & Fancelli, D. (2007). Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. Bioorganic & medicinal chemistry letters, 17(22), 6062–6067. [Link]

-

McClellan, W. J., Dai, Y., Abad-Zapatero, C., Albert, D. H., Bouska, J. J., Glaser, K. B., ... & Michaelides, M. R. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 21(18), 5620–5624. [Link]

-

Falchook, G. S., & Kurzrock, R. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in oncology, 42(6), 816–827. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. promega.com [promega.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 12. promega.com [promega.com]

- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

The Enduring Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of Sulfonamide Compounds

Abstract

The sulfonamide moiety (-S(=O)₂-NR₂) represents one of the most prolific and enduring privileged scaffolds in medicinal chemistry. First introduced as the groundbreaking antibacterial "sulfa drugs"[1][2], this functional group has since been incorporated into a vast and diverse array of therapeutic agents, demonstrating remarkable versatility. This technical guide provides an in-depth exploration of the multifaceted biological activities of sulfonamide-containing compounds for an audience of researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, from the classic inhibition of folate biosynthesis to the nuanced modulation of critical enzymes like carbonic anhydrases and protein kinases. Furthermore, this guide will delve into the crucial structure-activity relationships (SAR) that govern their therapeutic efficacy and target selectivity, address the persistent challenges of resistance and toxicity, and present validated experimental protocols for their biological evaluation.

Foundational Mechanism: The Anti-Folates

The original and most well-known biological activity of sulfonamides is their antibacterial effect, which stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS)[1][3][4]. This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet[1][4][5]. This selective toxicity was a landmark achievement in chemotherapy.

The Dihydropteroate Synthase (DHPS) Inhibition Pathway

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS[5][6]. By mimicking PABA, they bind to the active site of the enzyme, preventing the condensation of PABA with pteridine pyrophosphate to form 7,8-dihydropteroate[6][7]. This blockade halts the folic acid synthesis cascade, leading to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids[7][8]. The ultimate effect is bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing the cells[1][9].

Diagram 1: Mechanism of DHPS Inhibition by Sulfonamides

Caption: Competitive inhibition of DHPS by sulfonamides, blocking the bacterial folate synthesis pathway.

The Challenge of Antibacterial Resistance

The extensive use of sulfonamides has led to widespread bacterial resistance, significantly limiting their clinical utility as standalone agents[3]. Understanding the mechanisms of resistance is paramount for the development of new strategies to overcome it.

Primary Mechanisms of Resistance:

-

Target Modification: The most common mechanism involves mutations in the bacterial folP gene, which encodes DHPS. These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining sufficient affinity for PABA to sustain folate synthesis[7][10].

-

Target Acquisition: Bacteria can acquire foreign, plasmid-borne genes, such as sul1 and sul2, via horizontal gene transfer[3]. These genes encode for highly resistant variants of DHPS that are intrinsically insensitive to sulfonamides but still efficiently utilize PABA[3][11].

-

Increased PABA Production: Some bacteria can overproduce the natural substrate, PABA, to outcompete the sulfonamide inhibitor at the enzyme's active site.

-

Efflux Pumps: Certain bacteria can actively transport sulfonamides out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels[7].

Beyond Bacteria: The Broadening Therapeutic Spectrum

A key reason for the sustained interest in sulfonamides is their remarkable ability to inhibit other crucial enzymes, leading to a wide range of pharmacological activities beyond their antibacterial effects[12][13].

Carbonic Anhydrase Inhibition

The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[14][15].

-

Mechanism: The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates directly to the Zn²⁺ ion in the CA active site, mimicking a transition state of the catalytic reaction[15]. This strong interaction blocks the enzyme's catalytic activity.

-

Therapeutic Applications: This inhibitory activity is exploited in various clinical settings:

-

Glaucoma: CA inhibitors like dorzolamide and brinzolamide reduce the formation of aqueous humor in the eye, lowering intraocular pressure[14][16].

-

Diuretics: Acetazolamide acts as a diuretic by inhibiting CA in the renal tubules[1][17].

-

Anticancer: Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment[18][19]. Selective inhibition of these isoforms is a promising strategy in cancer therapy[18][20].

-

Other Applications: CAs are also targets for treating epilepsy, altitude sickness, and obesity[19].

-

Diagram 2: Sulfonamide Binding to the Carbonic Anhydrase Active Site

Caption: Schematic of a deprotonated sulfonamide coordinating to the Zn²⁺ ion in the CA active site.

Anticancer Activity

Sulfonamides have emerged as a versatile scaffold for the development of anticancer agents, acting through multiple mechanisms[18][20][21].

| Target/Mechanism | Description | Example Compounds |

| Carbonic Anhydrase Inhibition | Inhibition of tumor-associated CA IX/XII disrupts pH regulation, leading to apoptosis and reduced metastasis.[18][21] | Celecoxib, Indisulam |

| Tyrosine Kinase Inhibition | The sulfonamide moiety can act as a hinge-binding motif in various tyrosine kinase inhibitors, disrupting cancer cell signaling pathways.[18] | Pazopanib |

| Cell Cycle Arrest | Certain sulfonamides can induce cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[20][21] | E7070 (Indisulam) |

| Microtubule Disruption | Some derivatives interfere with microtubule assembly, a mechanism similar to that of taxane and vinca alkaloid anticancer drugs.[20][21] | - |

| Angiogenesis Inhibition | By inhibiting matrix metalloproteinases (MMPs), sulfonamides can impede the formation of new blood vessels that tumors need to grow.[18][21] | - |

| HDAC Inhibition | Emerging roles as histone deacetylase (HDAC) inhibitors suggest potential in epigenetic cancer therapies.[18] | Belinostat[22][23] |

| Bcl-2 Protein Inhibition | The sulfonamide scaffold has been used to develop inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins.[22][23] | ABT-199 (Venetoclax)[22] |

Antiviral and Antifungal Activities

The structural versatility of sulfonamides has also been leveraged to develop agents against viral and fungal pathogens.

-

Antiviral: Sulfonamide derivatives have been developed as inhibitors of key viral enzymes, including HIV protease (e.g., Amprenavir, Darunavir) and reverse transcriptase[24][25]. They are also being investigated for activity against viruses causing neglected tropical diseases and other viral infections like Ebola and SARS-CoV-2[24][26][27].

-

Antifungal: While less common, certain novel sulfonamide derivatives have demonstrated promising activity against fungal strains like Candida albicans[13][28].

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of a sulfonamide derivative is profoundly influenced by the nature of the substituents on the aromatic ring (R¹) and the sulfonamide nitrogen (R²)[17].

Key SAR Insights:

-

Antibacterial Activity:

-

A free para-amino group (-NH₂) at the R¹ position is generally essential for mimicking PABA and achieving antibacterial activity[29][30]. Acylation of this group can create prodrugs but direct substitution often abolishes activity.

-

The sulfonamide group must be directly attached to the benzene ring[29].

-

Substitution on the sulfonamide nitrogen (R²) with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) often enhances potency[30]. This modification influences the pKa of the sulfonamide, affecting its ionization and ability to bind to the enzyme.

-

-

Carbonic Anhydrase Inhibition:

-

A primary, unsubstituted sulfonamide group (-SO₂NH₂) is crucial for high-affinity binding to the active site zinc ion[14].

-

The "tail approach" involves modifying the aromatic/heterocyclic portion of the molecule to interact with residues outside the immediate active site, which can confer isoform selectivity[16].

-

-

Anticancer Activity:

-

SAR is highly target-dependent. For kinase inhibitors, the sulfonamide can be part of a larger scaffold designed to fit into the ATP-binding pocket[18]. For CA IX inhibitors, modifications that exploit the unique topology of the target enzyme's active site are key to achieving selectivity over other CA isoforms[12].

-

Experimental Protocols: A Framework for Evaluation

The validation of biological activity requires robust and reproducible experimental workflows. Below are foundational protocols for assessing the primary activities of sulfonamide compounds.

Protocol: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a sulfonamide compound against a target bacterial strain.

Methodology: Broth Microdilution

-

Preparation:

-

Prepare a stock solution of the test sulfonamide compound in a suitable solvent (e.g., DMSO).

-

Culture the target bacterial strain (e.g., E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide compound in MHB to create a range of test concentrations.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

-

Inoculation & Incubation:

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

-

For quantitative analysis, a viability indicator like resazurin can be added, and fluorescence/absorbance can be read on a plate reader.

-

Diagram 3: Broth Microdilution Workflow for MIC Determination

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the IC₅₀ value of a sulfonamide compound against a specific CA isoform.

Methodology: Stopped-Flow CO₂ Hydration Assay

This is a specialized technique that measures the enzyme's initial catalytic rate.

-

Principle: The assay monitors the change in pH (via a pH indicator like phenol red) as the enzyme catalyzes the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is measured over milliseconds.

-

Reagents:

-

Purified CA enzyme (e.g., recombinant human CA II).

-

Buffer solution (e.g., HEPES-Tris) containing a pH indicator.

-

CO₂-saturated water (substrate).

-

Test sulfonamide compound at various concentrations.

-

-

Procedure:

-

The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated substrate solution in a stopped-flow spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm for phenol red).

-

The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.

-

-

Data Analysis:

-

Enzymatic rates are measured across a range of inhibitor concentrations.

-

The data are plotted as percent inhibition versus inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

Toxicity and Clinical Considerations

Despite their therapeutic benefits, sulfonamides are associated with a range of adverse effects.

-

Hypersensitivity Reactions: "Sulfa allergy" is a common concern, with manifestations ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)[1][9][31][32]. The arylamine group at the N4 position is often implicated in these reactions[1].

-

Nephrotoxicity: Some sulfonamides can precipitate in acidic urine, leading to crystalluria and potential kidney damage. Adequate hydration is crucial to mitigate this risk[31][32][33].

-

Hematologic Effects: Rare side effects include hemolytic anemia (particularly in patients with G6PD deficiency), agranulocytosis, and thrombocytopenia[1][33].

-

Photosensitivity: Patients may experience an increased sensitivity to sunlight[9][32].

Conclusion and Future Directions

The sulfonamide scaffold, a cornerstone of medicinal chemistry for nearly a century, continues to demonstrate extraordinary therapeutic potential. Its journey from the first synthetic antibacterials to a privileged structure in the design of anticancer, antiviral, and enzyme-inhibiting drugs is a testament to its chemical and biological versatility[2]. Future research will undoubtedly focus on the rational design of novel sulfonamide derivatives with enhanced target selectivity and improved safety profiles. Strategies such as molecular hybridization, isoform-specific targeting (particularly for CAs and kinases), and the development of compounds that can overcome established resistance mechanisms will ensure that this remarkable chemical entity remains at the forefront of drug discovery for years to come.

References

- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.

- Sulfonamide resistance: mechanisms and trends. PubMed.

- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.

- Sulfonamide (medicine). Wikipedia.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Qeios.

- Sulfonamides. MSD Manual Professional Edition.

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus.

- Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.

- Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.

- Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus. Current Organic Chemistry.

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.

- Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News.

- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry.

- What is the mechanism of Sulfanilamide? Patsnap Synapse.

- Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.

- Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. ResearchGate.

- Sulfonamides and sulfonylated derivatives as anticancer agents. Europe PMC.

- Antiviral sulfonamide derivatives. PubMed.

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate.

- Sulfonamides: Mechanism & Resistance. Dalvoy.

- Sulfonamides Resistance Genes. Rupa Health.

- Sulfonamides Side Effects. Picmonic.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.

- List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.

- (PDF) Biological activities of sulfonamides. ResearchGate.

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC - NIH.

- Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.

- SAR OF SULPHONAMIDES.pptx. Slideshare.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.

- Sulfonamides: Drug List, Side Effects, Dosage. MedicineNet.

- Sulfamic Acid Derivatives as Novel Antiviral Agents. Patsnap Eureka.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing.

- Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry - ACS Publications.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed.

- Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. Benchchem.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 7. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 10. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. openaccesspub.org [openaccesspub.org]

- 18. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.fis.tum.de [portal.fis.tum.de]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]

- 29. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. drugs.com [drugs.com]

- 32. Sulfonamides: Drug List, Side Effects, Dosage [medicinenet.com]

- 33. Sulfonamides Side Effects - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]

3-bromo-N-cyclopropylbenzenesulfonamide literature review

An In-Depth Technical Guide to 3-bromo-N-cyclopropylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated aromatic sulfonamide that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry.[1] Its structure incorporates three key features: a sulfonamide core, known for a wide range of biological activities; a cyclopropyl group, which can enhance metabolic stability and binding affinity; and a bromine atom, which acts as a versatile functional handle for downstream chemical modifications.[1][2][3] This guide provides a comprehensive overview of the compound, detailing its physicochemical properties, outlining robust synthetic protocols, and exploring its strategic application in the development of complex molecular architectures for drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their research programs.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Since the discovery of the antibacterial properties of sulfonamide drugs, this functional group has been incorporated into molecules designed as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors for enzymes like carbonic anhydrase.[1] The enduring utility of this scaffold lies in its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient substituents in a defined three-dimensional space to optimize interactions with biological targets. This compound emerges as a strategic intermediate, offering a pre-functionalized core ready for elaboration into novel chemical entities.

Physicochemical Properties and Identifiers

A clear understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 876694-43-8 | [4][][6] |

| Molecular Formula | C₉H₁₀BrNO₂S | [][6] |

| Molecular Weight | 276.2 g/mol | [6] |

| Chemical Class | Aromatic Sulfonamide, Halogenated Organic Compound | [1] |

| InChI Key | IUTJMJZYULYDMO-UHFFFAOYSA-N | [] |

| SMILES | C1CC1NS(=O)(=O)C2=CC(=CC=C2)Br | [] |

| Typical Purity | ≥98% | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward yet robust process rooted in fundamental organic chemistry principles. The primary strategy involves the formation of a sulfonamide bond between the key precursors: 3-bromobenzenesulfonyl chloride and cyclopropylamine.[1]

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, the preparation of the essential sulfonyl chloride intermediate, followed by its coupling with the target amine.

Caption: General Synthetic Workflow Diagram.

Protocol 1: Preparation of 3-Bromobenzenesulfonyl Chloride (Precursor)

3-Bromobenzenesulfonyl chloride is the key electrophilic precursor.[7] While it is commercially available, it can be synthesized from 3-bromoaniline via a Sandmeyer-type reaction. A general procedure adaptable for this transformation is outlined below.[8]

-

Expertise & Causality: This protocol utilizes a diazotization reaction to convert the amine group of 3-bromoaniline into a diazonium salt. This salt is an excellent leaving group (N₂) and is subsequently displaced by a sulfonyl chloride group using sulfur dioxide in the presence of a copper catalyst. This method is often preferred for its reliability and scalability.

Materials:

-

3-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Glacial acetic acid

-

Diethyl ether

-

Ice

Step-by-Step Methodology:

-

Diazotization: In a flask cooled in an ice-salt bath to 0-5°C, dissolve 3-bromoaniline in a mixture of concentrated HCl and water.

-

Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C to ensure the stability of the resulting diazonium salt. Stir for 30 minutes.

-

Sulfonylation: In a separate, well-ventilated fume hood, prepare a solution of copper(II) chloride in glacial acetic acid saturated with sulfur dioxide gas.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into ice water. The crude 3-bromobenzenesulfonyl chloride will precipitate as an oil or solid.

-

Extract the product with diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[7]

Protocol 2: Synthesis of this compound

This step involves the nucleophilic substitution reaction at the sulfonyl group.

-

Trustworthiness & Self-Validation: The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride starting material. The formation of a salt byproduct (e.g., triethylammonium chloride) often provides a visual cue that the reaction is proceeding.

Materials:

-

3-Bromobenzenesulfonyl chloride (from Protocol 1 or commercial source)[9]

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of cyclopropylamine (1.1 eq).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its strategic utility as a versatile building block.[1][]

The Bromine Atom as a Versatile Handle

The bromine atom at the meta-position is not merely a substituent; it is a key functional handle for molecular elaboration. It provides a reliable site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of chemical moieties.[1] This capability enables the rapid generation of diverse chemical libraries for high-throughput screening.

Caption: Cross-Coupling Potential of the Bromo-Substituent.

The Cyclopropyl Group in Medicinal Chemistry

The N-cyclopropyl group is a desirable feature in drug design. It is a "bioisostere" of larger alkyl groups but imparts conformational rigidity. This can lead to improved binding affinity for a target protein by reducing the entropic penalty of binding. Furthermore, the cyclopropyl ring is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.

Potential as a Protein Degrader Building Block

The compound has been categorized as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other related molecules.[6] In this context, it could function as part of a linker or as a fragment that binds to either an E3 ligase or a protein of interest, with the bromine atom serving as the attachment point for further elaboration.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed intermediate for advanced chemical synthesis. Its straightforward preparation, combined with the orthogonal reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. The presence of the metabolically robust cyclopropyl group and the synthetically versatile bromine handle allows for the efficient construction of complex and diverse molecular libraries. Future applications will undoubtedly see this compound used as a foundational element in the discovery of novel therapeutics, from enzyme inhibitors to next-generation protein degraders, underscoring its significance in the landscape of drug discovery.

References

- EvitaChem. (n.d.). Buy 3-bromo-N-cycloheptylbenzenesulfonamide (EVT-1256097).

- ChemicalBook. (2023). 3-Bromobenzenesulfonyl chloride | 2905-24-0.

- BLD Pharm. (n.d.). 876694-43-8|this compound.

- BOC Sciences. (n.d.). CAS 876694-43-8 this compound.